N-(4-Acetylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(4-Acetylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a 4-acetylphenyl group attached to the acetamide moiety and a 4-ethyl-5-(4-methoxyphenyl)-substituted 1,2,4-triazole core. The acetyl group at the phenyl ring may enhance electron-withdrawing effects, influencing solubility and receptor binding kinetics compared to analogs with simpler substituents.
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-4-25-20(16-7-11-18(28-3)12-8-16)23-24-21(25)29-13-19(27)22-17-9-5-15(6-10-17)14(2)26/h5-12H,4,13H2,1-3H3,(H,22,27) |
InChI Key |
WQXGGQXUEQHTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(4-Acetylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 333411-40-8) is a complex organic compound that features a triazole ring, an acetylphenyl moiety, and a methoxyphenyl group. Its structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 394.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 333411-40-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus altering enzyme conformation and blocking substrate access.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific metabolic enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Antioxidant Activity : It demonstrates significant antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases .
- Cellular Assays : In vitro studies indicate that the compound can affect cellular pathways associated with cancer cell proliferation and apoptosis.
Cytotoxicity Assays
In various studies, the cytotoxic effects of this compound have been evaluated against different cancer cell lines.
-
MCF-7 Breast Cancer Cells :
- IC50 Value : 12 µM after 48 hours of exposure.
- The compound exhibited significant anti-proliferative effects compared to control groups.
- A549 Lung Cancer Cells :
- Mechanistic Studies :
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that specific functional groups significantly influence the biological activity of this compound:
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-acetylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the triazole ring followed by thioether formation. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm its structural integrity and purity .
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focusing on similar triazole derivatives demonstrated promising activity against various bacterial strains and fungi. Specifically, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole showed effective antimicrobial activity, suggesting that this compound may possess similar properties .
Anticancer Potential
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies have reported significant growth inhibition in cancer cells treated with triazole-based compounds, indicating their potential as anticancer agents .
Alzheimer's Disease
Triazole derivatives are being explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds that incorporate a triazole structure have shown promising results in inhibiting AChE activity, thereby potentially enhancing cognitive function in affected individuals .
Anti-inflammatory Effects
Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties. These effects can be crucial in treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Structure-Activity Relationships (SAR)
- Agonist vs. Antagonist Activity: Minor structural changes can invert activity. For example, VUAA1 (3-pyridinyl at the 5-position) is an agonist, while OLC15 (2-pyridinyl) is an antagonist . The target compound’s 4-methoxyphenyl group may introduce steric or electronic effects that alter receptor interactions.
- Substituent Effects: 4-Acetylphenyl (Target Compound): The acetyl group increases hydrophobicity and may enhance membrane permeability compared to ethyl or methoxy groups. Thiophen-2-yl (): Heteroaryl groups like thiophene enhance π-π stacking in enzyme binding pockets, as seen in leukotriene inhibitors .
Physicochemical Properties
- Solubility : VUAA1 requires DMSO for dissolution, suggesting poor aqueous solubility . The target compound’s acetyl group may exacerbate this, whereas methoxy-substituted analogs () could exhibit better solubility.
- Thermal Stability : Derivatives like 6l () have melting points >125°C, indicating robust crystalline structures . The target compound’s stability remains uncharacterized but may align with these trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
